Triterpene saponins
Triterpene saponins are a class of triterpenoid compounds characterized by their unique structure, containing a furostane or spirostane skeleton with a glycosidic linkage. These natural products are widely distributed in various plants and possess diverse biological activities. They are known for their potential health benefits such as antioxidant, anti-inflammatory, and hepatoprotective properties.
Structurally, triterpene saponins typically consist of a triterpenoid aglycone linked to one or more sugar moieties through the 3- or 28-carbon position. The aglycones exhibit structural diversity, with common types including oleanolic acid and ursolic acid derivatives.
In pharmaceutical applications, triterpene saponins have garnered significant attention due to their pharmacological activities. They are used in herbal medicine formulations, nutraceuticals, and as potential candidates for drug development targeting various diseases. Research indicates that these compounds may exert therapeutic effects through multiple mechanisms, including modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with specific receptors.
Due to their unique chemical structure and biological activities, triterpene saponins continue to be an area of interest in both fundamental research and applied studies in the field of natural product chemistry.

Structure | Chemical Name | CAS | MF |
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Saikosaponin B2 | 58316-41-9 | C42H68O13 |
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Platycodin D3 | 67884-03-1 | C63H102O33 |
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Isoescin Ia | 219944-39-5 | C55H86O24 |
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Polygalasaponin XXXI | 79103-90-5 | C75H112O36 |
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Ginsenoside Rb2 | 11021-13-9 | C53H90O22 |
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Zingibroside R1 | 80930-74-1 | C42H66O14 |
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Rosamultin | 88515-58-6 | C36H58O10 |
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Momordin Ic | 96990-18-0 | C41H64O13 |
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Notoginsenoside R1 | 80418-24-2 | C47H80O18 |
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Escin | 6805-41-0 | C55H86O24 |
Related Literature
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1. Back cover
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2. Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides†Songlin Zhang,Zhenzhong Zhu,Yuqiang Ding Dalton Trans., 2012,41, 13832-13840
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E. Courtin,G. Baldinozzi,M. T. Sougrati,L. Stievano,C. Sanchez,C. Laberty-Robert J. Mater. Chem. A, 2014,2, 6567-6577
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Wei Gao,Zeng-chao Dang,Fu-sheng Liu,Sheng Wang,Duan-wei Zhang,Meng-xi Yan RSC Adv., 2020,10, 43523-43532
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Rie Yamashige,Tsuneo Mitsui Org. Biomol. Chem., 2011,9, 7504-7509
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7. Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid†A. Ostasz,R. Łyszczek,L. Mazur,B. Tarasiuk CrystEngComm, 2014,16, 10262-10272
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Jesse C. Riedl,J. Rocha,Luís D. Carlos Nanoscale, 2018,10, 15799-15808
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